molecular formula C17H17FN4O2 B12484292 N-[[2-[(2-fluorophenyl)methoxy]-3-methoxyphenyl]methyl]-1H-1,2,4-triazol-5-amine CAS No. 445410-09-3

N-[[2-[(2-fluorophenyl)methoxy]-3-methoxyphenyl]methyl]-1H-1,2,4-triazol-5-amine

Cat. No.: B12484292
CAS No.: 445410-09-3
M. Wt: 328.34 g/mol
InChI Key: TUIVHMOUNWPSLC-UHFFFAOYSA-N
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Description

N-[[2-[(2-fluorophenyl)methoxy]-3-methoxyphenyl]methyl]-1H-1,2,4-triazol-5-amine is a triazole-based small molecule featuring a 1,2,4-triazol-5-amine core substituted with a benzyl group. The benzyl moiety is further modified at the ortho position with a 2-fluorophenylmethoxy group and at the meta position with a methoxy group.

Properties

CAS No.

445410-09-3

Molecular Formula

C17H17FN4O2

Molecular Weight

328.34 g/mol

IUPAC Name

N-[[2-[(2-fluorophenyl)methoxy]-3-methoxyphenyl]methyl]-1H-1,2,4-triazol-5-amine

InChI

InChI=1S/C17H17FN4O2/c1-23-15-8-4-6-12(9-19-17-20-11-21-22-17)16(15)24-10-13-5-2-3-7-14(13)18/h2-8,11H,9-10H2,1H3,(H2,19,20,21,22)

InChI Key

TUIVHMOUNWPSLC-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1OCC2=CC=CC=C2F)CNC3=NC=NN3

solubility

9.2 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[[2-[(2-fluorophenyl)methoxy]-3-methoxyphenyl]methyl]-1H-1,2,4-triazol-5-amine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes scaling up the reactions, optimizing reaction times and temperatures, and employing purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[[2-[(2-fluorophenyl)methoxy]-3-methoxyphenyl]methyl]-1H-1,2,4-triazol-5-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can yield aldehydes or acids, while substitution reactions can introduce various functional groups onto the fluorophenyl ring .

Mechanism of Action

The mechanism of action of N-[[2-[(2-fluorophenyl)methoxy]-3-methoxyphenyl]methyl]-1H-1,2,4-triazol-5-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting downstream signaling pathways. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular processes .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s structural uniqueness lies in the combination of the 2-fluorophenylmethoxy and 3-methoxy substituents on the benzyl group. Below is a comparison with key analogs:

Table 1: Structural Comparison of Triazole Derivatives
Compound Name Core Structure Key Substituents Biological Activity/Application Reference
N-[[4-[(6-chloropyridin-3-yl)methoxy]-3-methoxyphenyl]methyl]-1H-1,2,4-triazol-5-amine (BS03771) 1H-1,2,4-triazol-5-amine 4-(6-chloropyridinyl)methoxy, 3-methoxy Not reported (catalogued compound)
4-tert-Butyl-N-(2-fluorophenyl)-5-(1H-1,2,4-triazol-1-yl)-thiazol-2-amine Thiazole + 1,2,4-triazole 2-fluorophenyl, tert-butyl Antitumor (IC50: 0.122 μM vs. Hela)
5-Phenyl-N-(p-tolyl)-1H-1,2,4-triazol-3-amine 1H-1,2,4-triazol-3-amine Phenyl, p-tolyl Anticancer (screened in vitro)
N-(2,4-dichlorophenyl)-1H-1,2,4-triazol-5-amine 1H-1,2,4-triazol-5-amine 2,4-dichlorophenyl Not reported (synthetic intermediate)
Key Observations:
  • Substituent Position: The 2-fluorophenylmethoxy group in the target compound may enhance lipophilicity and receptor binding compared to non-fluorinated analogs like BS03771 .
  • Biological Activity : The 2-fluorophenyl group in 4-tert-butyl-N-(2-fluorophenyl)-5-(1H-1,2,4-triazol-1-yl)-thiazol-2-amine demonstrated significant antitumor activity, suggesting that fluorinated aryl groups in triazole derivatives improve bioactivity .
  • Synthetic Flexibility : Compounds like N-(2,4-dichlorophenyl)-1H-1,2,4-triazol-5-amine highlight the modularity of triazole synthesis, enabling diverse substitution patterns .

Pharmacological and Chemical Properties

Anticancer Activity :
  • The triazole core is a common motif in anticancer agents.
  • In contrast, the fluorinated thiazole-triazole hybrid (4-tert-butyl-N-(2-fluorophenyl)-5-(1H-1,2,4-triazol-1-yl)-thiazol-2-amine) exhibited potent activity against Hela cells (IC50: 0.122 μM), underscoring the synergistic effect of fluorine and heterocyclic fusion .
Enzyme Inhibition :
  • Triazole derivatives such as 1-benzyl-5-((4-fluoro-2-methylphenyl)amino)-4-phenyl-1H-1,2,3-triazole () have been explored as kinase inhibitors, though the target compound’s enzyme targets remain uncharacterized in the available evidence .
Energetic Materials :
  • Nitrogen-rich triazole derivatives (e.g., 3-azido-N-nitro-1H-1,2,4-triazol-5-amine salts) exhibit high detonation velocities (8159–9409 m/s), though these applications are unrelated to the target compound’s likely pharmacological use .

Biological Activity

N-[[2-[(2-fluorophenyl)methoxy]-3-methoxyphenyl]methyl]-1H-1,2,4-triazol-5-amine is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and antifungal research. This article provides an overview of its synthesis, biological activity, structure-activity relationships (SAR), and relevant case studies.

The compound has the following chemical properties:

PropertyValue
Chemical FormulaC16H19ClFNO2
Molecular Weight311.78 g/mol
IUPAC Name1-[2-[(2-fluorophenyl)methoxy]-3-methoxyphenyl]-N-methylmethanamine; hydrochloride
PubChem CID2997252
Melting PointNot available
Boiling PointNot available

Synthesis and Structure

The synthesis of triazole derivatives typically involves the reaction of suitable starting materials under specific conditions to yield the desired compound. Various methods have been reported for synthesizing 1,2,4-triazole derivatives, which often include condensation reactions and cyclization processes. The presence of methoxy and fluorophenyl groups in the structure may enhance the biological activity by influencing solubility and binding interactions with biological targets.

Antimicrobial Activity

Research indicates that compounds containing the 1,2,4-triazole moiety exhibit significant antimicrobial properties. A study highlighted that triazole derivatives possess broad-spectrum activity against various bacterial strains, including Staphylococcus aureus and Enterococcus faecalis . The mechanism of action often involves interference with fungal cell membrane synthesis or inhibition of specific enzymes crucial for microbial survival.

Antifungal Activity

The antifungal activity of triazoles is well-documented. The nitrogen-containing heterocycles have been shown to inhibit the growth of fungi by disrupting ergosterol biosynthesis, a critical component of fungal cell membranes . In particular, derivatives similar to this compound have demonstrated promising results in laboratory settings against pathogenic fungi.

Case Studies

  • Antimicrobial Efficacy : A series of experiments conducted on various triazole derivatives demonstrated that modifications at specific positions on the triazole ring significantly affect their antimicrobial potency. For instance, compounds with additional functional groups exhibited enhanced activity against resistant strains .
  • Structure-Activity Relationship (SAR) : A comprehensive SAR analysis revealed that electron-withdrawing groups (like fluorine) and electron-donating groups (like methoxy) on the phenyl rings substantially influence the biological activity of triazole derivatives. The presence of these groups can enhance binding affinity to microbial targets .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N-[[2-[(2-fluorophenyl)methoxy]-3-methoxyphenyl]methyl]-1H-1,2,4-triazol-5-amine, and how can reaction yields be optimized?

  • Methodology : The compound’s synthesis likely involves multi-step nucleophilic substitution and condensation reactions. For example, analogous triazole derivatives are synthesized via reactions between fluorinated benzyl halides and triazole-thiol intermediates under basic conditions (e.g., NaOH or K₂CO₃) . Microwave-assisted synthesis has been shown to enhance reaction efficiency and yield for similar triazole compounds by reducing reaction times and improving regioselectivity . Optimization may also involve solvent selection (polar aprotic solvents like DMF) and stoichiometric control of reagents.

Q. How is the structural characterization of this compound performed to confirm its identity and purity?

  • Methodology : Key techniques include:

  • X-ray crystallography : Resolves the 3D structure, including bond angles and substituent orientations (e.g., as demonstrated for related 1,2,4-triazole-5-amine derivatives) .
  • NMR spectroscopy : ¹H and ¹³C NMR verify substituent positions (e.g., methoxy and fluorobenzyl groups). ¹⁹F NMR is critical for confirming fluorine substitution patterns .
  • High-resolution mass spectrometry (HRMS) : Validates molecular weight and fragmentation patterns.

Q. What in vitro assays are suitable for preliminary evaluation of this compound’s biological activity?

  • Methodology :

  • Antimicrobial screening : Minimum inhibitory concentration (MIC) assays against bacterial/fungal strains (e.g., S. aureus, C. albicans) using broth microdilution methods .
  • Enzyme inhibition studies : Testing against targets like cytochrome P450 isoforms (e.g., CYP3A4) via fluorometric or luminescent assays to assess metabolic interactions .

Advanced Research Questions

Q. How can computational methods guide the design of derivatives with enhanced target specificity?

  • Methodology :

  • Molecular docking : Predict binding affinities to biological targets (e.g., fungal CYP51 or bacterial enzymes) using software like AutoDock or Schrödinger .
  • Quantum mechanical calculations : Assess electronic effects of substituents (e.g., fluorine’s electronegativity, methoxy’s steric impact) on reactivity and binding .
  • QSAR modeling : Correlate structural features (e.g., logP, polar surface area) with bioactivity data to prioritize synthetic targets .

Q. How do structural modifications (e.g., fluorine position, methoxy group) influence this compound’s pharmacokinetic properties?

  • Methodology :

  • Metabolic stability assays : Incubate with liver microsomes to measure half-life (t₁/₂) and identify major metabolites via LC-MS .
  • Permeability studies : Use Caco-2 cell monolayers or PAMPA to assess intestinal absorption potential. Fluorine substitution often enhances lipophilicity and membrane penetration .
  • Plasma protein binding : Equilibrium dialysis or ultrafiltration to quantify unbound fraction, critical for dose optimization.

Q. How can contradictory data in biological activity (e.g., varying MIC values across studies) be systematically resolved?

  • Methodology :

  • Meta-analysis : Compare datasets across studies while controlling for variables like strain variability, inoculum size, and assay conditions .
  • Dose-response validation : Replicate experiments with standardized protocols (e.g., CLSI guidelines for antimicrobial testing) .
  • Mechanistic follow-up : Use transcriptomics or proteomics to identify off-target effects that may explain discrepancies .

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